Cas no 24209-43-6 (5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-amino-8-oxo-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-, (6R,7R)-)

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-amino-8-oxo-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-, (6R,7R)- structure
24209-43-6 structure
Product Name:5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-amino-8-oxo-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-, (6R,7R)-
Numero CAS:24209-43-6
MF:C10H10N4O3S3
MW:330.406397342682
CID:278867
PubChem ID:12889186
Update Time:2025-04-19

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-amino-8-oxo-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-, (6R,7R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-amino-8-oxo-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-, (6R,7R)-
    • (6R-trans)-7-Amino-8-oxo-3-((1,3,4-thiadiazol-2-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • 7-amino-8-oxo-3-[(1,3,4-thiadiazol-2-ylsulfanyl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • OBZPELDGSNYFTD-SVGQVSJJSA-N
    • (6R,7R)-3-(((1,3,4-Thiadiazol-2-yl)thio)methyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R, 7R)-7-amino-8-oxo-3-(1, 3, 4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 7-amino-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,7R)-7-Amino-8-oxo-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 24209-43-6
    • 7beta-amino-3-(1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid
    • DTXSID001107152
    • SCHEMBL9193718
    • (6R,7R)-7-amino-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Inchi: 1S/C10H10N4O3S3/c11-5-7(15)14-6(9(16)17)4(1-18-8(5)14)2-19-10-13-12-3-20-10/h3,5,8H,1-2,11H2,(H,16,17)/t5-,8-/m1/s1
    • Chiave InChI: OBZPELDGSNYFTD-SVGQVSJJSA-N
    • Sorrisi: S1CC(CSC2=NN=CS2)=C(C(=O)O)N2C([C@H]([C@@H]12)N)=O

Proprietà calcolate

  • Massa esatta: 329.9917
  • Massa monoisotopica: 329.992
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 4
  • Complessità: 486
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 4
  • XLogP3: niente
  • Superficie polare topologica: 188A^2

Proprietà sperimentali

  • Densità: 1.79
  • Punto di ebollizione: 669.9°Cat760mmHg
  • Punto di infiammabilità: 359°C
  • Indice di rifrazione: 1.795
  • PSA: 109.41

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-amino-8-oxo-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-, (6R,7R)- Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.